3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate
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Overview
Description
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the fluoranthene family, which is characterized by its polycyclic aromatic hydrocarbon structure. Fluoranthenes are known for their stability and are often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate typically involves multiple steps, starting with the preparation of the fluoranthene core. One common method involves the acylation of fluoranthene derivatives using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the acetyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
The major products formed from these reactions include quinones, alcohols, halogenated derivatives, nitro compounds, and sulfonated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-Acetyl-2,4-dimethoxyfluoranthen-8-yl acetate
- 2,3-Diacetyl-1,4-dimethoxyfluoranthen-6-yl acetate
- 3,9-Diacetyl-1,4-dimethoxyfluoranthen-8-yl acetate
Uniqueness
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of acetyl and methoxy groups at specific positions enhances its reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
88070-22-8 |
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Molecular Formula |
C24H20O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(3,9-diacetyl-2,4-dimethoxyfluoranthen-8-yl) acetate |
InChI |
InChI=1S/C24H20O6/c1-11(25)15-8-16-17(9-20(15)30-13(3)27)14-6-7-19(28-4)24-22(12(2)26)21(29-5)10-18(16)23(14)24/h6-10H,1-5H3 |
InChI Key |
HVJDLYNPTZKHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C3=C4C(=CC(=C(C4=C(C=C3)OC)C(=O)C)OC)C2=C1)OC(=O)C |
Origin of Product |
United States |
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